(2S,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid
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Overview
Description
(2S,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid is a chiral amino acid derivative with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the amino acid backbone .
Industrial Production Methods
Industrial production methods may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a keto derivative, while reduction of the amino group would produce an amine derivative.
Scientific Research Applications
(2S,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions due to its chiral nature.
Mechanism of Action
The mechanism by which (2S,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions that stabilize the compound within the active site .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-Benzamidomethyl-3-hydroxybutyrate: Another chiral amino acid derivative with similar structural features.
(2S,3R,4R,5R)-1-(4-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-3-methylphenyl)hexane-1,2,3,4,5,6-hexaol: A compound with a fluorophenyl group and multiple hydroxyl groups.
Uniqueness
(2S,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid is unique due to its specific stereochemistry and the presence of both an amino and a hydroxyl group on the same carbon atom. This combination of features makes it particularly useful in the design of chiral drugs and as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H10FNO3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
(2S,3R)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8+/m1/s1 |
InChI Key |
MGNTZYNDHDKPQD-SFYZADRCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](C(=O)O)O)N)F |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)O)N)F |
Origin of Product |
United States |
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